molecular formula C14H16N2O4S B225943 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid

5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid

Cat. No. B225943
M. Wt: 308.35 g/mol
InChI Key: DOCNGRFSTRDPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid, also known as EBA-175, is a synthetic compound that has been of great interest in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology.

Mechanism of Action

5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid binds to the host receptor glycophorin A on the surface of red blood cells, enabling the parasite to enter the cell. The interaction between this compound and glycophorin A is critical for the invasion of red blood cells by the malaria parasite. Therefore, this compound has been studied extensively to understand its mechanism of action and to develop strategies to block its interaction with the host receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce an immune response in the host, leading to the production of antibodies against the protein. Additionally, this compound has been found to have a role in the pathogenesis of malaria, as it is critical for the invasion of red blood cells by the parasite.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is its potential as a target for the development of diagnostic tests, vaccines, and antimalarial drugs. However, there are several limitations to using this compound in lab experiments. One of the main limitations is the difficulty in obtaining large quantities of the protein for research purposes. Additionally, the protein is highly complex and difficult to study, requiring specialized equipment and expertise.

Future Directions

There are several future directions for research on 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid. One area of research is the development of diagnostic tests and vaccines based on the protein. Additionally, there is ongoing research on the mechanism of action of this compound and its role in the pathogenesis of malaria. Finally, there is interest in exploring the potential of this compound as a target for the development of new antimalarial drugs.

Synthesis Methods

5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is synthesized through a multistep process involving the reaction of 6-ethoxy-2-mercaptobenzothiazole with ethyl chloroacetate, followed by the reaction with hydrazine hydrate and then acetic anhydride. The final product is obtained through the reaction of the intermediate compound with potassium hydroxide in ethanol.

Scientific Research Applications

5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research has been in the development of diagnostic tools for malaria. This compound is a protein found on the surface of the malaria parasite, and its interaction with the host receptor is critical for the invasion of red blood cells. Therefore, this compound has been used as a target for the development of diagnostic tests, vaccines, and antimalarial drugs.

properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C14H16N2O4S/c1-2-20-9-6-7-10-11(8-9)21-14(15-10)16-12(17)4-3-5-13(18)19/h6-8H,2-5H2,1H3,(H,18,19)(H,15,16,17)

InChI Key

DOCNGRFSTRDPQJ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O

Origin of Product

United States

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